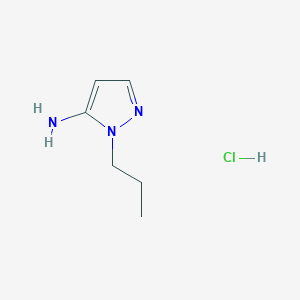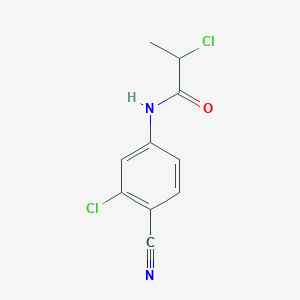![molecular formula C25H25FN4O2 B2947042 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide CAS No. 1226451-72-4](/img/structure/B2947042.png)
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a cyano group, an ethoxy group, a piperidine ring, and a fluorophenylmethyl group. The combination of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route can be outlined as follows:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent like potassium cyanide.
Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction using ethanol and a suitable catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Coupling with Fluorophenylmethyl Group: The final step involves coupling the quinoline derivative with the fluorophenylmethyl group using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ethoxy groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Substituted quinoline derivatives.
Applications De Recherche Scientifique
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide
- 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide
- 1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxylate
Uniqueness
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
1-(3-cyano-6-ethoxyquinolin-4-yl)-N-[(2-fluorophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O2/c1-2-32-20-7-8-23-21(13-20)24(19(14-27)16-28-23)30-11-9-17(10-12-30)25(31)29-15-18-5-3-4-6-22(18)26/h3-8,13,16-17H,2,9-12,15H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVHEBGAZOCVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)N3CCC(CC3)C(=O)NCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2946959.png)
![Tert-butyl N-[2-(difluoromethyl)-5-nitropyrazol-3-yl]carbamate](/img/structure/B2946960.png)


![2-[2-Ethyl-4-(2-methoxy-phenyl)-2-methyl-tetrahydro-pyran-4-yl]-ethylamine](/img/structure/B2946965.png)
![N'-cycloheptyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2946967.png)
![2-(2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetyl)-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2946968.png)
![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2946970.png)


![3-[2-(4-fluorophenoxy)ethyl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2946976.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2946980.png)

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2946982.png)
